molecular formula C10H12BF3N2O3 B8123028 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid

2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid

Cat. No.: B8123028
M. Wt: 276.02 g/mol
InChI Key: GDBGHATZGYELFU-UHFFFAOYSA-N
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Description

2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid is a boronic acid derivative with a morpholine ring and a trifluoromethyl group attached to the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-morpholino-3-(trifluoromethyl)pyridine with a boronic acid derivative under suitable conditions.

  • Miyaura Borylation: This method involves the borylation of the pyridine ring using a boronic acid reagent in the presence of a palladium catalyst.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the boronic acid group onto the pyridine ring.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production may involve optimized reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms.

  • Purification Techniques: Purification methods such as recrystallization, column chromatography, and distillation are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding borane derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the boronic acid group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the reaction of boronic acid with alcohols or phenols.

  • Borates: Resulting from the oxidation of boronic acids.

  • Borane Derivatives: Produced by the reduction of boronic acids.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in the active sites of enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound's binding affinity and stability.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyridine-5-boronic acid: Lacks the morpholine ring.

  • 2-Morpholino-3-pyridine-5-boronic acid: Lacks the trifluoromethyl group.

  • 4-Morpholino-3-nitrobenzotrifluoride: Contains a nitro group instead of a boronic acid group.

Uniqueness: The presence of both the morpholine ring and the trifluoromethyl group in 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid makes it unique compared to similar compounds

Properties

IUPAC Name

[6-morpholin-4-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3N2O3/c12-10(13,14)8-5-7(11(17)18)6-15-9(8)16-1-3-19-4-2-16/h5-6,17-18H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBGHATZGYELFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCOCC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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